molecular formula C12H16O3 B2682150 (2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid CAS No. 2248174-71-0

(2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2682150
CAS No.: 2248174-71-0
M. Wt: 208.257
InChI Key: LHHHNVSYSLFAJR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-ethoxybenzaldehyde.

    Aldol Condensation: The 3-ethoxybenzaldehyde undergoes an aldol condensation with acetone to form 3-(3-ethoxyphenyl)-2-methylpropanal.

    Reduction: The aldehyde group in 3-(3-ethoxyphenyl)-2-methylpropanal is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

(2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the chiral center play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

    (2R)-3-(3-Methoxyphenyl)-2-methylpropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    (2R)-3-(3-Propoxyphenyl)-2-methylpropanoic acid: Similar structure but with a propoxy group instead of an ethoxy group.

    (2R)-3-(3-Butoxyphenyl)-2-methylpropanoic acid: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in (2R)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogues with different alkoxy groups.

Properties

IUPAC Name

(2R)-3-(3-ethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHHNVSYSLFAJR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.